molecular formula C18H16N2O3 B7875780 2-(4-Quinoxalin-2-ylphenoxy)butanoic acid

2-(4-Quinoxalin-2-ylphenoxy)butanoic acid

Cat. No.: B7875780
M. Wt: 308.3 g/mol
InChI Key: CLHRXKUPWADEKW-UHFFFAOYSA-N
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Description

2-(4-Quinoxalin-2-ylphenoxy)butanoic acid is a chemical compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Quinoxalin-2-ylphenoxy)butanoic acid typically involves the following steps:

  • Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of 1,2-diamines with 1,2-diketones or β-diketones.

  • Phenoxy Group Introduction: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction, where the quinoxaline derivative reacts with a phenol derivative in the presence of a strong base.

  • Butanoic Acid Derivation: The butanoic acid moiety is introduced through esterification or amidation reactions.

Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Quinoxalin-2-ylphenoxy)butanoic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinone derivatives.

  • Reduction Products: Hydroquinone derivatives.

  • Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

2-(4-Quinoxalin-2-ylphenoxy)butanoic acid has several scientific research applications:

  • Medicinal Chemistry: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

  • Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which 2-(4-Quinoxalin-2-ylphenoxy)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit enzymes or bind to receptors, leading to therapeutic effects. The exact mechanism depends on the specific biological context and the target of interest.

Comparison with Similar Compounds

  • 2-Phenoxyquinoline

  • 2-Phenoxy-pyridine

  • 4-Phenoxyquinazoline

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Properties

IUPAC Name

2-(4-quinoxalin-2-ylphenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-17(18(21)22)23-13-9-7-12(8-10-13)16-11-19-14-5-3-4-6-15(14)20-16/h3-11,17H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHRXKUPWADEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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